
(2-Cyclopentylideneethyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopentylideneethyl)(trimethyl)silane: is an organosilicon compound with the molecular formula C₁₀H₂₀Si. It is a derivative of silane, characterized by the presence of a cyclopentylidene group attached to an ethyl chain, which is further bonded to a trimethylsilyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentylideneethyl)(trimethyl)silane typically involves the reaction of cyclopentylideneethyl halides with trimethylsilyl reagents under anhydrous conditions. One common method is the reaction of cyclopentylideneethyl chloride with trimethylsilyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: (2-Cyclopentylideneethyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrosilanes, lithium aluminum hydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Functionalized silanes with different organic groups.
科学的研究の応用
Chemistry: (2-Cyclopentylideneethyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the preparation of silane-based polymers and materials with unique properties .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules. It is also investigated for its role in the development of silicon-based pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique reactivity makes it valuable in the formulation of high-performance materials .
作用機序
The mechanism of action of (2-Cyclopentylideneethyl)(trimethyl)silane involves its ability to undergo electrophilic substitution reactions. The carbon-silicon bond is highly electron-releasing, stabilizing positive charges in the β position through hyperconjugation. This property allows the compound to participate in various electrophilic addition reactions, forming new carbon-carbon bonds at specific positions .
類似化合物との比較
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions.
Vinyltrimethylsilane: Similar in reactivity but differs in the position of the silicon atom.
Triethylsilane: Used as a reducing agent in organic synthesis
Uniqueness: (2-Cyclopentylideneethyl)(trimethyl)silane is unique due to its cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific regioselectivity and stability .
特性
CAS番号 |
83438-58-8 |
|---|---|
分子式 |
C10H20Si |
分子量 |
168.35 g/mol |
IUPAC名 |
2-cyclopentylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-8-10-6-4-5-7-10/h8H,4-7,9H2,1-3H3 |
InChIキー |
CUICRDSUXJOAPV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC=C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
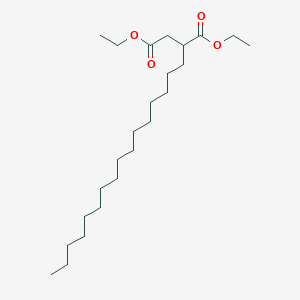
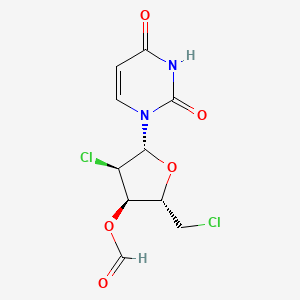
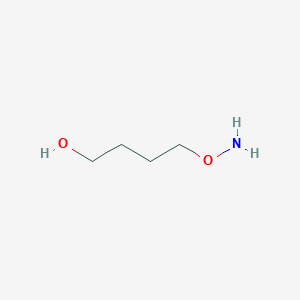

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)


![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
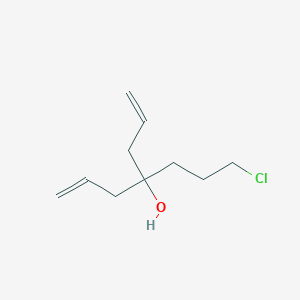
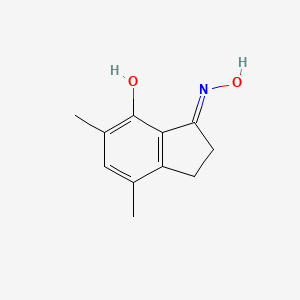

silane](/img/structure/B14404333.png)
